ethyl 2-(5-chlorothiophen-3-yl)acetate
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Overview
Description
Ethyl 2-(5-chlorothiophen-3-yl)acetate is an organic compound with the molecular formula C8H9ClO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and an ethyl ester group at the 2-position of the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chlorothiophen-3-yl)acetate typically involves the chlorination of thiophene followed by esterification. One common method starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with ethyl chloroacetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The chlorination step can be optimized using gas-phase chlorination techniques, while the esterification step can be carried out in large reactors with precise control over temperature and pressure to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl 2-(5-chlorothiophen-3-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-chlorothiophen-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chlorothiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity towards these targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-bromothiophen-3-yl)acetate
- Ethyl 2-(5-fluorothiophen-3-yl)acetate
- Ethyl 2-(5-methylthiophen-3-yl)acetate
Uniqueness
Ethyl 2-(5-chlorothiophen-3-yl)acetate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its bromine, fluorine, or methyl-substituted analogs. The chlorine atom can participate in specific interactions, such as hydrogen bonding or halogen bonding, which can enhance its binding affinity and selectivity in biological systems.
Properties
CAS No. |
1807168-30-4 |
---|---|
Molecular Formula |
C8H9ClO2S |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
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